molecular formula C12H11FN2 B178424 (5-(4-Fluorophenyl)pyridin-3-yl)methanamine CAS No. 177976-53-3

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B178424
CAS No.: 177976-53-3
M. Wt: 202.23 g/mol
InChI Key: XIINCIMTFZJTCR-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C12H11FN2 It is a derivative of pyridine, featuring a fluorophenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-fluorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine or TEMPO.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(pyridin-4-yl)methanamine: Similar structure but with the fluorophenyl group attached to a different position on the pyridine ring.

    (5-Phenylpyridin-3-yl)methanamine: Lacks the fluorine atom, affecting its chemical properties and biological activity.

    (5-(4-Chlorophenyl)pyridin-3-yl)methanamine: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

[5-(4-fluorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIINCIMTFZJTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597874
Record name 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177976-53-3
Record name 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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